Pyrimidine, 5-amino-2-butoxy-
Description
Significance of Pyrimidine (B1678525) Scaffolds in Heterocyclic Chemistry
Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a core structure in a vast number of molecules essential to life and medicine. nih.govnbinno.com These scaffolds are of tremendous interest to organic and medicinal chemists because they are present in a wide array of natural and synthetic compounds that exhibit diverse and potent biological activities. nih.gov
The fundamental importance of the pyrimidine moiety is underscored by its presence in the nucleobases cytosine, thymine, and uracil, which are the building blocks of the nucleic acids DNA and RNA. nih.gov This natural prevalence means that pyrimidine derivatives can readily interact with biological systems, including enzymes and genetic material. nih.gov Beyond their role in genetics, the pyrimidine skeleton is found in natural products like vitamin B1 (thiamine). nih.gov
In the realm of synthetic chemistry, the pyrimidine ring is considered a "privileged scaffold." This is due to its versatile chemical properties, which allow for structural modifications at various positions, enabling the synthesis of large libraries of compounds for drug discovery. nbinno.combohrium.com The placement of nitrogen atoms in the ring influences its electronic distribution, creating sites for targeted chemical reactions. nbinno.com Consequently, pyrimidine derivatives have been successfully developed into a wide range of therapeutic agents, demonstrating anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive activities. nih.gov The continued exploration of pyrimidine-based compounds is a major focus in the search for novel drugs to combat diseases and address growing antimicrobial resistance. nih.govresearchgate.net
Overview of 5-Amino-2-alkoxypyrimidine Derivatives in Scientific Inquiry
Within the large family of pyrimidine derivatives, compounds featuring a 5-amino and a 2-alkoxy substitution pattern represent a specific subclass that has attracted scientific attention. Research into these and structurally similar molecules often focuses on synthesizing novel analogues and evaluating their potential pharmacological applications.
For instance, studies on related 5-substituted 2-aminopyrimidine (B69317) derivatives have been conducted to explore their biological properties. In one such study, a series of 5-substituted 2-amino-4,6-dichloropyrimidines were synthesized and found to inhibit immune-activated nitric oxide (NO) production, suggesting potential anti-inflammatory applications. researchgate.netnih.gov The 2-amino-4,6-dihydroxypyrimidine precursors, however, were devoid of this inhibitory activity. researchgate.net
The synthesis of 5-amino-2-alkoxy and similar pyrimidines often involves multi-step processes. A common approach for creating 5-substituted 2-amino-pyrimidines involves the condensation of monosubstituted malonic acid diesters with guanidine (B92328). researchgate.netnih.gov Further modifications can then be made to introduce the desired functional groups. The reactivity of the amino and alkoxy groups allows for the creation of diverse molecular architectures, which are then screened for various biological activities. For example, research into 5-alkoxy-benzopyranopyrimidine derivatives, which contain a related structural motif, has led to the development of compounds with analgesic and anti-inflammatory properties. nih.gov Other investigations have focused on 5'-amino derivatives of nucleosides for their potential antiviral properties against viruses like herpes simplex. nih.gov
Scope and Objectives of Research on Pyrimidine, 5-amino-2-butoxy-
While extensive literature exists for the broader pyrimidine class, specific research dedicated solely to Pyrimidine, 5-amino-2-butoxy- is less documented. However, the scope and objectives for its study can be inferred from the research trends associated with its structural analogues. The primary goal of investigating this compound would be to explore its potential as a building block in synthetic chemistry and to screen for novel biological activities.
The key structural features of Pyrimidine, 5-amino-2-butoxy- —the 5-amino group, the 2-butoxy group, and the pyrimidine core—provide multiple points for chemical modification. Research objectives would likely include:
Synthesis and Characterization: Developing efficient synthetic routes to produce Pyrimidine, 5-amino-2-butoxy- and its derivatives. This involves optimizing reaction conditions and fully characterizing the resulting compounds using modern analytical techniques.
Medicinal Chemistry Exploration: Using the compound as a scaffold to synthesize a library of new molecules. The amino group can be acylated, alkylated, or used in the formation of other heterocyclic rings, while the butoxy group could be varied to modulate properties like solubility and lipophilicity.
Biological Screening: Evaluating the synthesized compounds for a range of potential therapeutic activities. Based on the activities of related compounds, this screening would likely focus on areas such as anti-inflammatory, anticancer, antiviral, and antimicrobial effects. nih.govresearchgate.netnih.gov The findings from such studies would contribute to understanding the structure-activity relationships (SAR) of this class of pyrimidines.
Below are the key chemical properties for Pyrimidine, 5-amino-2-butoxy- .
| Property | Value |
|---|---|
| Molecular Formula | C8H13N3O |
| Monoisotopic Mass | 167.10587 Da |
| SMILES | CCCCOC1=NC=C(C=N1)N |
| InChIKey | ZCYLUQUNKIIGEI-UHFFFAOYSA-N |
Structure
3D Structure
Properties
CAS No. |
58443-14-4 |
|---|---|
Molecular Formula |
C8H13N3O |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-butoxypyrimidin-5-amine |
InChI |
InChI=1S/C8H13N3O/c1-2-3-4-12-8-10-5-7(9)6-11-8/h5-6H,2-4,9H2,1H3 |
InChI Key |
ZCYLUQUNKIIGEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC=C(C=N1)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to Pyrimidine (B1678525), 5-amino-2-butoxy-
The creation of this pyrimidine derivative relies on established principles of organic chemistry, involving the formation of the pyrimidine ring and the introduction of the amino and butoxy functional groups.
Stepwise synthesis provides a controlled, albeit potentially lengthy, route to the target molecule. A plausible and documented approach involves the reaction of a pre-functionalized pyrimidine ring. For instance, starting with a suitable di-substituted pyrimidine, such as one bearing two leaving groups, sequential nucleophilic substitution reactions can be employed. First, the introduction of the butoxy group is achieved by reacting the starting material with butoxide. Subsequently, the remaining leaving group can be displaced by an amino group, often introduced via nucleophilic aromatic substitution with ammonia (B1221849) or a protected amine equivalent. ontosight.ai
Another stepwise method involves the initial construction of the 2-butoxypyrimidine core, followed by nitration at the 5-position. The resulting nitro group can then be reduced to the desired 5-amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation.
A generalized representation of a stepwise synthesis is depicted below:
| Starting Material | Reagents and Conditions | Intermediate/Product |
| 2,5-dihalopyrimidine | 1. Sodium butoxide, Butanol, Heat2. Ammonia, Heat, Pressure | Pyrimidine, 5-amino-2-butoxy- |
| 2-chloropyrimidine (B141910) | 1. Sodium butoxide, Butanol2. Nitrating agent (e.g., HNO₃/H₂SO₄)3. Reducing agent (e.g., SnCl₂/HCl) | Pyrimidine, 5-amino-2-butoxy- |
This table represents a generalized scheme and specific conditions may vary based on the chosen starting materials and literature procedures.
In the pursuit of increased efficiency and sustainability, one-pot syntheses have emerged as powerful tools in organic chemistry. mdpi.comnih.govnih.govmdpi.com For the synthesis of substituted pyrimidines, multi-component reactions are particularly attractive. mdpi.comnih.govmdpi.com A hypothetical one-pot strategy for Pyrimidine, 5-amino-2-butoxy- could involve the condensation of a three-carbon building block, such as a malonic acid derivative, with urea (B33335) or a related amidine, and a butoxy-containing precursor. The specific reagents and conditions would be critical to control the regioselectivity and yield of the desired product. mdpi.combenthamopenarchives.com
While direct one-pot syntheses for this specific compound are not extensively detailed in the provided search results, the principles of multi-component reactions for pyrimidine synthesis are well-established. mdpi.combenthamopenarchives.com For instance, the Biginelli reaction, a classic multi-component synthesis of dihydropyrimidines, showcases the potential of this approach, which can often be adapted for the synthesis of fully aromatic pyrimidines.
Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, improved selectivity, and higher yields. nih.govrsc.orgchemrxiv.org In the context of synthesizing Pyrimidine, 5-amino-2-butoxy-, catalysts can be employed at various stages. For instance, the cross-coupling reactions to form C-N or C-O bonds on the pyrimidine ring are often catalyzed by transition metals like palladium or copper.
The use of catalysts in the synthesis of related amino-pyrimidine derivatives has been documented. For example, natural product catalysts like betaine (B1666868) and guanidine (B92328) carbonate have been used in one-pot, two-step syntheses of other bioactive 6-amino-2-pyridone derivatives. nih.govrsc.orgchemrxiv.org Furthermore, the use of a novel nano catalyst has been shown to be effective in the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives through a three-component one-pot reaction, highlighting the potential for innovative catalytic systems in the synthesis of related heterocyclic compounds. rsc.org
| Catalytic Approach | Potential Application in Synthesis | Example Catalyst |
| Transition Metal Catalysis | Formation of C-O and C-N bonds on the pyrimidine ring. | Palladium or Copper complexes |
| Organocatalysis | Facilitating condensation or cyclization steps. | Betaine, Guanidine Carbonate nih.govrsc.orgchemrxiv.org |
| Nanocatalysis | Enhancing efficiency and selectivity in multi-component reactions. | Modified Layered Double Hydroxide rsc.org |
This table provides examples of catalytic approaches that could be applied to the synthesis of the target compound based on existing literature for related structures.
Functional Group Interconversions and Derivatization at the Pyrimidine Core
The presence of the amino and butoxy groups on the pyrimidine ring of Pyrimidine, 5-amino-2-butoxy- offers opportunities for further chemical modifications, allowing for the generation of a library of related compounds with potentially diverse properties. ub.eduvanderbilt.eduimperial.ac.ukorganic-chemistry.org
The primary amino group at the 5-position is a versatile handle for a variety of chemical transformations. nih.gov Derivatization of amino acids, a related class of compounds, often involves reactions at the amino group to enhance their analytical detection or to synthesize new molecules. sigmaaldrich.comactascientific.comlcms.czmdpi.comcore.ac.uk
Common modifications include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This can be used to introduce a wide range of functional groups.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Diazotization: Conversion of the amino group to a diazonium salt, which can then be displaced by various nucleophiles (Sandmeyer reaction), introducing groups such as halogens, cyano, or hydroxyl.
Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines, which can be further reduced to secondary amines.
| Reaction Type | Reagents | Product Functional Group |
| Acylation | Acyl chloride, Pyridine | Amide |
| Alkylation | Alkyl halide, Base | Secondary or Tertiary Amine |
| Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |
| Diazotization/Sandmeyer | NaNO₂, HCl; CuX | Halogen, Cyano, etc. |
| Schiff Base Formation | Aldehyde or Ketone, Acid catalyst | Imine |
This table outlines potential derivatization reactions at the amino group.
The butoxy group at the 2-position, an ether linkage, can also be a site for chemical modification, although it is generally less reactive than the amino group.
Potential transformations include:
Ether Cleavage: The butoxy group can be cleaved under harsh conditions, typically using strong acids like HBr or HI, to yield the corresponding 2-hydroxypyrimidine (B189755) derivative. This hydroxyl group exists in tautomeric equilibrium with the corresponding pyrimidone.
Transetherification: In some cases, under specific catalytic conditions, the butoxy group could potentially be exchanged for another alkoxy group.
It is important to note that reactions targeting the butoxy group may require conditions that could also affect the amino group, necessitating the use of protecting group strategies for selective transformations.
Substitutions and Transformations on the Pyrimidine Ring System
The pyrimidine core is inherently electron-deficient, which makes it reactive towards nucleophilic attack, particularly at positions that are activated by electron-withdrawing groups or are good leaving groups. Conversely, electrophilic substitution on the pyrimidine ring is generally challenging due to this electron deficiency but can be facilitated by electron-donating substituents. uoanbar.edu.iqyoutube.comwikipedia.org
Nucleophilic Substitutions:
The amino group at the 5-position can participate in various nucleophilic substitution reactions. For instance, similar 5-aminopyrimidine (B1217817) structures are known to undergo palladium-catalyzed coupling reactions and acetylation. The butoxy group at the C-2 position is an alkoxy group, which can be introduced via nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as a 2-chloropyrimidine derivative. mdpi.com
A common strategy for the synthesis of related 2-amino-4-alkoxypyrimidines involves the sequential SNAr reactions on a dihalopyrimidine. For example, 2,4-dichloropyrimidines can be regioselectively alkoxylated first, followed by amination at the second halogenated position. mdpi.comresearchgate.net This highlights a potential synthetic route to the title compound's core structure.
Electrophilic Substitutions:
The presence of the amino group at C-5 and the butoxy group at C-2, both being electron-donating, can activate the pyrimidine ring towards electrophilic attack at other positions. However, the inherent electron-deficient nature of the pyrimidine ring often requires harsh reaction conditions for electrophilic substitutions. uoanbar.edu.iq The reactivity of the ring towards electrophiles is significantly influenced by the nature of the substituents already present.
Ring Transformations:
The pyrimidine ring can undergo transformations in the presence of strong nucleophiles, leading to the formation of other heterocyclic systems. wur.nl For example, related pyrimidine structures have been observed to undergo ring contraction or degenerate ring transformations where atoms from the nucleophile are incorporated into a new ring system. wur.nl
Detailed research findings on substitutions for related pyrimidine systems are summarized in the table below:
| Precursor | Reagent(s) | Product Type | Reaction Type | Reference(s) |
| 5-Aminopyrimidine | Acetic anhydride | 5-Acetamidopyrimidine | Nucleophilic Acylation | |
| 5-Aminopyrimidine | 7-Bromo-2-chloro-1,5-naphthyridine, Pd catalyst | N-(Pyrimidin-5-yl)-1,5-naphthyridin-3-amine | Palladium-catalyzed cross-coupling | |
| 2,4-Dichloropyrimidines | Alcohols, followed by amines | 2-Amino-4-alkoxypyrimidines | Nucleophilic Aromatic Substitution (SNAr) | mdpi.com |
| 2,4,6-Trichloropyrimidine | N-Sodium carbamates | 4-N-Alkoxycarbonylamino-2,6-dichloropyrimidines | Nucleophilic Aromatic Substitution (SNAr) | researchgate.net |
| 2-Substituted 4,6-dimethoxy-5-nitropyrimidines | Methylhydrazine | 4,6-Di(1-methylhydrazino)-5-nitropyrimidines | Nucleophilic Substitution | oregonstate.edu |
Green Chemistry Principles in the Synthesis of Pyrimidine Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to reduce the environmental impact of chemical processes. This involves the use of alternative energy sources, environmentally benign solvents, and catalysts, as well as designing more efficient synthetic routes.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. cem.combiotage.comajchem-a.com The synthesis of various aminopyrimidine derivatives has been successfully achieved using microwave-assisted protocols. nanobioletters.comnih.gov This technology allows for rapid and efficient heating, which can accelerate reaction rates and, in some cases, enable reactions that are not feasible under traditional heating conditions.
Use of Greener Solvents and Catalysts:
A key aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents. The synthesis of some aminopyrimidine analogs has been reported in aqueous media, which is a significant step towards a greener process. researchgate.net
A recent study has also highlighted the green synthesis of alkoxypyrimidine thioethers through the alkoxylation of pyrimidine disulfides, showcasing the application of green principles to the synthesis of alkoxy-substituted pyrimidines. acs.org
The following table summarizes some green chemistry approaches in the synthesis of pyrimidine derivatives:
| Reaction Type | Green Chemistry Principle(s) | Key Advantages | Reference(s) |
| Synthesis of aminopyrimidine derivatives | Microwave-assisted synthesis | Reduced reaction times, eco-friendly | nanobioletters.comnih.gov |
| Synthesis of 5-amino-bispyrazole-4-carbonitriles | Use of a recyclable magnetic nanoparticle catalyst, mechanochemical reaction | Catalyst reusability, solvent-free conditions | rsc.org |
| Synthesis of α-aminonitriles | Use of reusable heterogeneous nanocatalyst, room temperature reaction | Catalyst reusability, mild conditions | researchgate.net |
| Synthesis of 5-amino-2,3-dihydrobenzo[d]thiazole-4,6-dicarbonitrile derivatives | Use of a biodegradable chitosan (B1678972) catalyst, one-pot three-component reaction | Use of a green, renewable catalyst, high atom economy | researchgate.net |
| Alkoxylation of pyrimidine disulfides | Green synthesis approach | Environmentally friendly method for alkoxypyrimidine synthesis | acs.org |
Advanced Spectroscopic and Analytical Characterization
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Specific mass-to-charge ratios (m/z) for the molecular ion and characteristic fragment ions of 5-amino-2-butoxypyrimidine are not documented.
Infrared (IR) Spectroscopy for Functional Group Identification
A detailed list of characteristic absorption bands (in cm⁻¹) corresponding to the functional groups (amino group, butoxy group, pyrimidine (B1678525) ring) of 5-amino-2-butoxypyrimidine could not be compiled from the searched sources.
Without access to primary research data or entries in spectral databases for "Pyrimidine, 5-amino-2-butoxy-", a scientifically accurate and detailed article adhering to the provided outline cannot be generated.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a chemical compound. This data is crucial for validating the empirical formula of a newly synthesized or isolated substance. The experimentally determined percentages are compared against the theoretically calculated values derived from the compound's proposed molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
The theoretical elemental percentages for C₈H₁₃N₃O are presented in the table below. In a typical research setting, these values would be compared against experimentally obtained data to confirm the empirical formula.
Table 1: Theoretical Elemental Composition of Pyrimidine, 5-amino-2-butoxy- (C₈H₁₃N₃O)
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.01 | 8 | 96.08 | 57.46 |
| Hydrogen | H | 1.01 | 13 | 13.13 | 7.85 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 25.13 |
| Oxygen | O | 16.00 | 1 | 16.00 | 9.57 |
| Total | 167.24 | 100.00 |
Detailed Research Findings
As of the latest search, specific peer-reviewed research articles detailing the experimental elemental analysis of "Pyrimidine, 5-amino-2-butoxy-" were not found. The validation of the empirical formula for this compound in a research context would necessitate conducting such an analysis and demonstrating that the experimental percentages of Carbon, Hydrogen, and Nitrogen are in close agreement (typically within ±0.4%) with the calculated theoretical values presented in Table 1. This agreement would serve as a critical checkpoint in the characterization of the compound, confirming its elemental integrity before proceeding with further spectroscopic and analytical studies.
Theoretical and Computational Investigations of Pyrimidine, 5 Amino 2 Butoxy
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies on Electronic Structure and Geometry
DFT has become a standard method for investigating the electronic properties of molecules. For a hypothetical study on Pyrimidine (B1678525), 5-amino-2-butoxy-, the following analyses would be crucial:
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved by optimizing the molecular geometry to find the lowest energy conformation. For Pyrimidine, 5-amino-2-butoxy-, this would involve determining the bond lengths, bond angles, and dihedral angles of the pyrimidine ring and the butoxy and amino substituents.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Pyrimidine, 5-amino-2-butoxy-, an MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the butoxy group, indicating these as sites for electrophilic attack. The amino group would also influence the charge distribution.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions (e.g., UV-Vis)
TD-DFT is a computational method used to predict the electronic absorption spectra (e.g., UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to predict the wavelengths at which the molecule will absorb light. For Pyrimidine, 5-amino-2-butoxy-, TD-DFT calculations could predict its characteristic absorption bands, which could then be compared with experimental data for validation.
Without specific research on Pyrimidine, 5-amino-2-butoxy-, any data presented in tables would be hypothetical and not based on actual research findings. Therefore, no data tables are included in this article.
Molecular Modeling and Simulation Studies
Molecular modeling and simulation are powerful tools to understand the behavior of molecules at an atomic level. These techniques are routinely used to predict how a compound like Pyrimidine, 5-amino-2-butoxy- might interact with biological targets or how it behaves in different environments.
Molecular Docking Investigations of Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a hypothetical study of Pyrimidine, 5-amino-2-butoxy-, this would involve docking it against a specific protein target to predict its binding affinity and mode of interaction. Such studies on other pyrimidine derivatives have been crucial in identifying potential drug candidates by elucidating key interactions within the active site of a receptor. For instance, docking studies on various aminopyrimidine derivatives have revealed critical hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity against specific kinases.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of Pyrimidine, 5-amino-2-butoxy- would allow for the exploration of its conformational landscape, identifying the most stable three-dimensional structures. Furthermore, if docked to a receptor, MD simulations can assess the stability of the ligand-receptor complex, providing a more realistic view of the binding interactions than static docking. Studies on related alkoxy-substituted pyrimidines have used MD simulations to understand the flexibility of the alkoxy chain and its impact on receptor binding. nih.govaps.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. To build a QSAR model for a series of compounds including Pyrimidine, 5-amino-2-butoxy-, one would need experimental activity data for a set of structurally related molecules. The model could then be used to predict the activity of new, untested compounds. QSAR studies on diverse sets of pyrimidine analogues have successfully identified key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their biological effects.
Pharmacophore Mapping
Pharmacophore mapping identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a class of compounds including Pyrimidine, 5-amino-2-butoxy- would highlight the crucial hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions necessary for binding to a target. This information is invaluable for designing new molecules with improved potency and selectivity. mdpi.com Pharmacophore models have been instrumental in the discovery of novel pyrimidine-based inhibitors for various therapeutic targets.
Mechanistic Insights from Computational Chemistry
Computational chemistry methods, such as density functional theory (DFT), can provide deep insights into the electronic structure and reactivity of a molecule. For Pyrimidine, 5-amino-2-butoxy-, these calculations could be used to understand its reaction mechanisms, for example, in metabolic pathways or in chemical synthesis. Such studies on similar pyrimidine systems have been used to elucidate the mechanisms of enzymatic reactions and to predict the outcomes of chemical transformations. mdpi.comresearchgate.net
Reactivity and Reaction Mechanisms of Pyrimidine, 5 Amino 2 Butoxy
Electrophilic Aromatic Substitution Reactions
The combination of the C5-amino and C2-butoxy groups strongly activates the pyrimidine (B1678525) ring towards electrophilic aromatic substitution (SEAr). The amino group, in particular, is a powerful activating group that directs incoming electrophiles to the positions ortho and para to it. rsc.org In the 5-amino-2-butoxypyrimidine system, the C4 and C6 positions are ortho to the amino group, and the C2 position is para. The C2 position is already substituted, leaving the C4 and C6 positions as the primary sites for electrophilic attack. The butoxy group, also an ortho-, para-director, further enhances the nucleophilicity of these positions.
Quantum chemical studies on substituted benzenes have shown that the amino group increases the energy of the highest occupied molecular orbital (π-HOMO), which activates the ring for electrophilic attack. rsc.org This principle explains the heightened reactivity at the C4 and C6 positions of 5-amino-2-butoxypyrimidine. Common electrophilic substitution reactions such as halogenation, nitration, and acylation are expected to proceed readily at these sites.
| Reaction | Typical Reagents | Expected Major Product(s) | Comments |
|---|---|---|---|
| Halogenation | Br₂, Cl₂, or NBS, NCS in a suitable solvent | 5-amino-4-bromo-2-butoxypyrimidine and/or 5-amino-6-bromo-2-butoxypyrimidine | Reaction proceeds readily due to the activated ring system. Dihalogenation may occur under forcing conditions. |
| Nitration | HNO₃/H₂SO₄ | 5-amino-2-butoxy-4-nitropyrimidine | The reaction must be carefully controlled to avoid oxidation of the amino group and/or cleavage of the butoxy group. |
| Friedel-Crafts Acylation | Acyl chloride (e.g., CH₃COCl), Lewis acid (e.g., AlCl₃) | 5-amino-4-acetyl-2-butoxypyrimidine | The amino group can complex with the Lewis acid, potentially deactivating the ring. nih.gov Protection of the amino group may be necessary. |
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on a pyrimidine ring typically requires an electron-withdrawing group to activate the ring and a good leaving group at the C2, C4, or C6 position. In 5-amino-2-butoxypyrimidine, the ring is electron-rich due to the EDGs, making it inherently deactivated towards nucleophilic attack. Furthermore, the butoxy group at the C2 position is a poor leaving group.
However, nucleophilic displacement could be induced under specific circumstances:
Ring Activation: If a potent electron-withdrawing group (e.g., a nitro group) were introduced at the C4 or C6 position via electrophilic substitution, the ring would become sufficiently electron-poor to facilitate nucleophilic attack.
Leaving Group Modification: The butoxy group itself is not labile, but substitution at other positions can occur. For instance, if a halogen were introduced at the C4 position, it could be readily displaced by various nucleophiles like amines, alkoxides, or thiolates. rsc.orgresearchgate.net Studies on 4-chloropyrimidine (B154816) derivatives show they readily undergo substitution. rsc.org
The reaction of 5-nitropyrimidine (B80762) with amidines has been shown to result in the substitution of a hydrogen atom at the C2 position, demonstrating that even without a conventional leaving group, nucleophilic substitution is possible on a highly activated pyrimidine ring.
Cycloaddition Reactions and Annulation Strategies
The substituted pyrimidine ring serves as a versatile scaffold for constructing more complex, fused heterocyclic systems through cycloaddition and annulation reactions. The electron-rich nature of 5-amino-2-butoxypyrimidine, combined with its multiple functional groups, allows it to participate in various ring-forming strategies.
Annulation involves building a new ring onto an existing one. For example, derivatives of 5-acetyl-6-aminopyrimidine are used to construct fused pyrido[2,3-d]pyrimidine (B1209978) systems. researchgate.net A similar strategy could be employed with an acylated derivative of 5-amino-2-butoxypyrimidine, where the amino group and an adjacent acyl group undergo condensation with a suitable reagent to form a new six-membered ring fused to the pyrimidine core.
Cycloaddition reactions, such as [4+2] Diels-Alder reactions, are also plausible. The pyrimidine ring can act as either the diene or the dienophile, although its aromaticity makes it a reluctant participant. More commonly, substituents on the ring act as the reactive partners. For instance, if the amino group is converted into a different functional group, it could participate in formal [3+2] cycloadditions to form fused five-membered rings. researchgate.net The electron-deficient nature of some heterocyclic rings, like 1,2,3-triazines, allows them to undergo rapid cycloaddition with electron-rich dienophiles. nih.gov While the pyrimidine ring is less reactive, its functionalization can open pathways for such transformations.
| Reaction Type | Potential Substrate Derivative | Potential Reaction Partner | Resulting Fused System |
|---|---|---|---|
| Annulation (e.g., Friedländer Synthesis) | 5-amino-4-acetyl-2-butoxypyrimidine | A ketone with an α-methylene group | Pyrido[2,3-d]pyrimidine |
| [4+2] Cycloaddition (Diels-Alder) | 5-amino-2-butoxy-4-vinylpyrimidine | Electron-deficient alkyne (e.g., DMAD) | Pyrido[2,3-d]pyrimidine |
| Formal [3+2] Cycloaddition | 5-azido-2-butoxypyrimidine | An alkyne or strained alkene | Triazolo[4,5-d]pyrimidine |
Metal-Catalyzed Coupling Reactions
Modern synthetic chemistry relies heavily on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. While 5-amino-2-butoxypyrimidine itself is not directly amenable to these reactions, it can be easily converted into a suitable substrate.
The most common strategy involves introducing a halogen (Cl, Br, I) or a triflate group onto the pyrimidine ring, typically at the highly activated C4 or C6 positions. This halogenated derivative can then participate in a wide array of palladium-, copper-, or nickel-catalyzed reactions. For example, 5-amino-2-chloropyridine, a structurally similar heterocycle, readily undergoes Suzuki-Miyaura coupling. sigmaaldrich.com This indicates that a halogenated 5-amino-2-butoxypyrimidine would be an excellent substrate for such transformations.
| Coupling Reaction | Required Substrate | Coupling Partner | Catalyst/Conditions | Bond Formed |
|---|---|---|---|---|
| Suzuki-Miyaura | 5-amino-2-butoxy-4-bromopyrimidine | Aryl or vinyl boronic acid/ester | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | C-C (Aryl/Vinyl) |
| Heck | 5-amino-2-butoxy-4-iodopyrimidine | Alkene (e.g., styrene) | Pd(OAc)₂, PPh₃, base | C-C (Alkene) |
| Sonogashira | 5-amino-2-butoxy-4-iodopyrimidine | Terminal alkyne | Pd(PPh₃)₂, CuI, base (e.g., NEt₃) | C-C (Alkyne) |
| Buchwald-Hartwig | 5-amino-2-butoxy-4-bromopyrimidine | Amine or alcohol | Pd catalyst, phosphine (B1218219) ligand, base | C-N or C-O |
Complexation with Metal Ions and Coordination Chemistry
5-Amino-2-butoxypyrimidine possesses multiple potential coordination sites, making it an excellent ligand for complexing with metal ions. The lone pairs of electrons on the two ring nitrogen atoms (N1 and N3) and the exocyclic 5-amino group are all available for donation to a metal center. ekb.eg The specific coordination mode depends on the metal ion, the solvent, and the presence of other ligands.
Monodentate Coordination: The ligand can bind to a metal ion through one of the ring nitrogens, typically the less sterically hindered N1 atom. This is a common coordination mode for pyrimidine-based ligands. researchgate.net
Bidentate Chelation: The ligand could potentially form a five-membered chelate ring by coordinating through the N1 and the 5-amino group. Chelation enhances the stability of the resulting metal complex. nih.gov
Bridging Ligand: In polynuclear complexes, the ligand can act as a bridge, coordinating to one metal center via N1 and to a second metal center via N3 or the amino group.
The coordination chemistry of aminopyrimidines and related N-heterocyclic ligands with various transition metals like Cu(II), Co(II), Ni(II), and Zn(II) is well-established. ugm.ac.idresearchgate.net These complexes often exhibit distorted octahedral or square planar geometries. ekb.egresearchgate.net The formation of these metal complexes can be confirmed using techniques such as IR spectroscopy, where a shift in the stretching frequencies of the C=N and N-H bonds indicates coordination, and UV-Vis spectroscopy. arabjchem.org
| Metal Ion | Potential Coordination Mode | Common Geometry | Supporting Evidence |
|---|---|---|---|
| Cu(II) | Monodentate (via N1) or Bidentate (N1, 5-NH₂) | Distorted Octahedral, Square Planar | Complexes of Cu(II) with pyrimidine derivatives are widely reported. researchgate.netmdpi.com |
| Co(II) | Monodentate or Bridging | Octahedral | Co(II) complexes with trimethoprim, a related pyrimidine, show coordination through a ring nitrogen. researchgate.net |
| Ni(II) | Monodentate or Bidentate | Octahedral | Studies on mixed ligand complexes often involve Ni(II) and N-heterocyclic ligands. researchgate.net |
| Zn(II) | Monodentate | Octahedral or Tetrahedral | Zn(II) readily forms complexes with amino acid and N-heterocyclic ligands. nih.gov |
Applications in Chemical and Biological Research Fields Excluding Clinical Studies
Medicinal Chemistry and Rational Drug Design (Pre-clinical, In Vitro Focus)
Investigations into the potential of Pyrimidine (B1678525), 5-amino-2-butoxy- in medicinal chemistry and drug design are not documented in available research literature. The following sub-sections reflect the absence of specific data for this compound.
Enzyme Inhibition Studies (e.g., COX-2, β-Glucuronidase, DNA Synthesis Enzymes)
There are no specific studies detailing the inhibitory activity of Pyrimidine, 5-amino-2-butoxy- against key enzymes such as cyclooxygenase-2 (COX-2), β-Glucuronidase, or enzymes involved in DNA synthesis. While various pyrimidine analogs have been explored as enzyme inhibitors, data for this specific molecule is absent.
Receptor Agonist/Antagonist Studies (e.g., GPR119)
The interaction of Pyrimidine, 5-amino-2-butoxy- with receptors, including the G protein-coupled receptor 119 (GPR119), has not been a subject of published research. Therefore, its potential as a receptor agonist or antagonist remains uncharacterized.
In Vitro Biological Activity Screening
A comprehensive in vitro biological activity profile for Pyrimidine, 5-amino-2-butoxy- is not available. There is no published data on its potential antimicrobial, antiviral, anticancer, anti-inflammatory, antioxidant, anti-diabetic, anti-Alzheimer's, or anti-arthritic mechanisms.
Structure-Activity Relationship (SAR) Derivation
Due to the lack of synthesized and tested analogs of Pyrimidine, 5-amino-2-butoxy- , no structure-activity relationship (SAR) studies have been established for this specific compound. SAR studies are crucial for optimizing lead compounds in drug discovery, but the foundational activity data for this molecule is missing.
Ligand-Protein Binding Analysis (e.g., Human Serum Albumin)
There are no available studies on the binding interactions between Pyrimidine, 5-amino-2-butoxy- and proteins such as human serum albumin (HSA). Such analyses are important for understanding the pharmacokinetic properties of a compound, but have not been performed for this specific pyrimidine derivative.
Agrochemical and Crop Protection Applications
Information regarding the application or investigation of Pyrimidine, 5-amino-2-butoxy- in the field of agrochemicals and crop protection is not present in the available literature. While other aminopyrimidine derivatives have found use as herbicides and fungicides, the potential of this specific compound in agriculture is unknown.
Herbicide Development
Pyrimidine derivatives are a well-established class of herbicides, often functioning by inhibiting essential plant enzymes. Phenylpyrimidine derivatives, for instance, have been shown to disrupt plant growth and development, leading to the death of weeds. A primary target for many pyrimidine-based herbicides is the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids in plants.
Fungicide Development
In the search for novel fungicides to combat crop diseases and overcome resistance, pyrimidine derivatives have shown significant promise. Pyrimidinamine compounds, in particular, are valued for possessing modes of action that can differ from existing commercial fungicides, making them effective tools in resistance management.
Studies on related structures indicate that 2-aminopyrimidine (B69317) derivatives can exhibit potent antifungal properties. The introduction of specific aryl and thiazole groups to the 2-aminopyrimidine scaffold has been shown to induce drastic toxicity against fungi such as Fusarium oxysporum. Similarly, Schiff bases derived from 2-aminopyrimidine have demonstrated high inhibition rates against multiple fungal pathogens. In a series of novel pyrimidine derivatives containing an amide moiety, certain compounds exhibited excellent activity against Phomopsis sp., with EC50 values significantly better than the commercial fungicide Pyrimethanil.
For 5-amino-2-butoxy-pyrimidine, the aminopyrimidine core would be central to its fungicidal action. The specific nature of the alkoxy group at the C-2 position and the amino group at the C-5 position are crucial for determining the spectrum of activity against different phytopathogenic fungi.
| Compound Class | Target Fungi | Key Research Finding | Reference |
|---|---|---|---|
| Pyrimidinamine Derivatives | Southern Corn Rust (Puccinia sorghi) | Optimal structures showed significantly higher activity (EC50 = 2.16 mg/L) compared to the commercial fungicide diflumetorim (EC50 = 53.26 mg/L). | |
| Amide-Containing Pyrimidines | Phomopsis sp. | Compound 5o exhibited an EC50 value of 10.5 μg/ml, which was superior to that of Pyrimethanil (32.1 μg/ml). | |
| 2-Aminopyrimidine Schiff Bases | Fusarium verticillioides, Macrophomina phaseolina, Rhizoctonia solani | A derivative of p-dimethylaminobenzaldehyde showed 100% inhibition against all three tested fungi at certain concentrations. | |
| Thiazole-Substituted 2-Aminopyrimidines | Fusarium oxysporum, Helminthosporium oryzae | Introduction of a thiazole ring resulted in drastic toxicity and inhibited nucleic acid synthesis in the fungi. |
Insecticide Development
The structural versatility of pyrimidine derivatives makes them a rich source for the discovery of novel insecticides. Many pyrimidine-based compounds act as insect growth regulators or target specific enzymes and receptors in insects that are not present in mammals, offering a degree of selective toxicity.
Research into azo-aminopyrimidine derivatives has identified compounds that act as potent inhibitors of chitinase (B1577495), an enzyme essential for the molting process in insects. These compounds have shown excellent insecticidal activity against lepidopteran pests like Ostrinia furnacalis and Plutella xylostella, with some derivatives achieving 100% mortality at a concentration of 500 mg/L. Structure-activity relationship (SAR) studies often reveal that specific substitutions are key to efficacy. For instance, halogen atoms are commonly introduced at the 5-position of the pyrimidine ring to enhance insecticidal activity. Other studies on pyrimidin-4-amine derivatives have also yielded compounds with 100% efficacy against pests such as Mythimna separata.
Based on these findings, 5-amino-2-butoxy-pyrimidine could serve as a valuable scaffold for new insecticides. The 5-amino group is a common feature in bioactive derivatives, and the 2-butoxy group could be optimized to improve penetration of the insect cuticle and enhance binding to the target site.
| Compound Class | Target Pest | Mechanism/Key Finding | Reference |
|---|---|---|---|
| Azo-aminopyrimidines | Ostrinia furnacalis, Plutella xylostella | Act as chitinase inhibitors. Compound 10a showed a potent LC50 value of 17.0 mg/L against O. furnacalis. | |
| Pyrimidin-4-amines containing 1,2,4-oxadiazole | Mythimna separata | Several compounds exhibited 100% insecticidal activity. | |
| General Pyrimidine Derivatives | Various insects | SAR studies show that halogen atoms at the 5-position and amino groups at the 4-position can significantly enhance insecticidal activity. |
Materials Science and Catalysis
Beyond biological applications, the unique electronic and structural properties of pyrimidine derivatives make them valuable components in materials science and catalysis. The nitrogen heteroatoms and amino substituents serve as excellent coordination sites or hydrogen-bonding motifs.
Ligand Design for Catalytic Systems
The nitrogen atoms of the pyrimidine ring are effective coordination sites for metal ions, making aminopyrimidines versatile ligands in catalysis. They have been used to synthesize multi-metallic complexes for use in a variety of organic transformations. For example, ligands based on an imidazopyrimidine motif, which can be synthesized from 2-aminopyrimidine, are capable of binding two or more metal atoms in electronically distinct pockets. This can lead to bimetallic catalysts with unique reactivity and selectivity compared to their monometallic counterparts.
Furthermore, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are commonly used to synthesize N-aryl-2-aminopyrimidine derivatives, which themselves serve as important ligands or intermediates in the creation of more complex catalytic structures. The 5-amino-2-butoxy-pyrimidine molecule contains multiple potential coordination sites: the two ring nitrogens and the exocyclic amino group. These sites could be used to chelate metal centers, with the 2-butoxy group providing steric influence and modifying the solubility and electronic properties of the resulting metal complex.
Supramolecular Assembly and Material Fabrication
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct well-ordered, functional materials. Aminopyrimidines are excellent building blocks for supramolecular assembly due to their ability to act as both hydrogen bond donors (the amino group) and acceptors (the ring nitrogens).
These predictable hydrogen-bonding patterns have been exploited to design and fabricate co-crystals of aminopyrimidines with carboxylic acids. In a notable example, 2-aminopyrimidine was shown to coordinate with silver(I) ions, leading to N-H bond activation of the amino group and the formation of a novel 3D metal-organic framework (MOF). The structure and properties of such materials are directed by the interplay of coordination bonds and hydrogen bonds. For 5-amino-2-butoxy-pyrimidine, the combination of strong hydrogen-bonding sites (amino group, ring nitrogens) and the flexible butoxy chain could be used to direct the self-assembly of molecules into complex architectures, potentially leading to new materials like liquid crystals, gels, or porous frameworks.
Corrosion Inhibition Mechanisms and Studies
Pyrimidine derivatives have been widely investigated as effective corrosion inhibitors for various metals and alloys, particularly steel, in acidic environments. Their inhibitory action is attributed to the adsorption of the molecules onto the metal surface, forming a protective barrier that blocks the active sites for corrosion.
The mechanism of inhibition is primarily based on the presence of heteroatoms (nitrogen, in this case) and π-electrons in the aromatic ring. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group can donate lone-pair electrons to the vacant d-orbitals of metal atoms, forming a coordinate bond that anchors the inhibitor to the surface. The efficiency of inhibition depends on factors like the number of adsorption sites and the electron density on these atoms. Studies have shown that aminopyrimidine derivatives can act as effective, environmentally-friendly corrosion inhibitors.
The structure of 5-amino-2-butoxy-pyrimidine is well-suited for this application. It possesses three nitrogen atoms that can serve as active adsorption centers. Furthermore, the butoxy group can enhance the protective layer by creating a hydrophobic (water-repelling) film on the metal surface, which further impedes the approach of corrosive species.
| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| Ethyl (R)-6-(4-chlorophenyl)-2-mercapto-4-methyl-1,6-dihydropyrimidine-5-carboxylate | Iron | 1.0 M HCl | 98% | |
| Pyrimidine-bichalcophene derivatives | Copper | 1 M HNO₃ | 99.14% | |
| General Aminopyrimidine derivatives | Steel | Acidic Solutions | High, dependent on structure and concentration |
Analytical Chemistry Method Development
The development of robust analytical methods is crucial for the characterization, identification, and quantification of chemical compounds in various matrices. For pyrimidine derivatives, these methods are foundational for research in medicinal chemistry, chemical synthesis, and material science.
Currently, there is a notable lack of specific, published research detailing the development of detection and quantification methods exclusively for "Pyrimidine, 5-amino-2-butoxy-". In the broader context of pyrimidine derivatives, a variety of analytical techniques are commonly employed. These established methods for related compounds could theoretically be adapted for 5-amino-2-butoxy-pyrimidine.
General approaches for the detection and quantification of pyrimidine derivatives often involve:
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for the analysis of many organic molecules. A typical HPLC method for a pyrimidine derivative would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is commonly achieved using a UV detector, as the pyrimidine ring system is chromophoric. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable pyrimidine derivatives, GC-MS can be a powerful tool for both quantification and structural elucidation. The development of a GC-MS method would require the selection of an appropriate capillary column and optimization of the temperature program for the oven.
Spectroscopic Methods: Techniques such as UV-Visible spectroscopy could be used for quantification, provided the compound has a distinct absorption maximum and the sample matrix is not overly complex. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is invaluable for structural confirmation but is less commonly used for routine quantification.
While these techniques are standard for compounds of this class, specific validated methods for "Pyrimidine, 5-amino-2-butoxy-" are not readily found in peer-reviewed literature. The development of such methods would be a prerequisite for any detailed research into its properties or applications.
In the realm of separation science, a compound can be the subject of method development or be used as a tool in the separation of other substances. For "Pyrimidine, 5-amino-2-butoxy-", there is no available research demonstrating its use in specific separation science applications.
The development of separation methods for this compound would likely follow standard chromatographic principles. The butoxy- and amino- groups would influence its polarity and, consequently, its retention behavior on different stationary phases. A systematic approach to method development would be required to achieve baseline separation from any impurities or other components in a mixture.
A hypothetical application in separation science could involve its use as an internal standard in the quantification of other, more complex pyrimidine derivatives, provided it is well-separated from the analytes of interest and does not interfere with their detection. However, without empirical data, this remains speculative.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The synthesis of pyrimidine (B1678525) derivatives has been a subject of intense research, with a growing emphasis on environmentally benign methodologies. rasayanjournal.co.innih.govbenthamdirect.com Traditional methods often involve harsh reaction conditions and the use of hazardous reagents. rasayanjournal.co.in In contrast, green chemistry approaches aim to improve efficiency and reduce the environmental impact. rasayanjournal.co.innih.govbenthamdirect.com
Key Sustainable Synthetic Strategies for Pyrimidine Derivatives:
| Synthetic Method | Description | Advantages |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. tandfonline.comorientjchem.orgresearchgate.net | Reduced reaction times, increased yields, and often solvent-free conditions. tandfonline.comorientjchem.orgresearchgate.net |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form a complex product. rasayanjournal.co.in | High atom economy, operational simplicity, and rapid access to diverse molecular scaffolds. rasayanjournal.co.in |
| Biocatalysis | Employs enzymes as catalysts for chemical transformations. thieme-connect.comkcl.ac.uknih.govresearchgate.netnih.gov | High selectivity, mild reaction conditions, and reduced environmental impact. thieme-connect.comkcl.ac.uknih.govresearchgate.netnih.gov |
| Solvent-Free or Green Solvents | Reactions are conducted without a solvent or in environmentally friendly solvents like water. jmaterenvironsci.com | Reduced waste, lower toxicity, and simplified purification processes. jmaterenvironsci.com |
For the specific synthesis of "Pyrimidine, 5-amino-2-butoxy-", these green methodologies offer promising avenues. A potential retrosynthetic analysis suggests that it could be assembled from precursors like a substituted amidine and a β-dicarbonyl compound, amenable to many of the sustainable strategies mentioned above. Future research will likely focus on optimizing these pathways to produce "Pyrimidine, 5-amino-2-butoxy-" with high yield and purity while adhering to the principles of green chemistry.
Advanced Computational Design of Pyrimidine-Based Entities
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired biological activities. nih.govmdpi.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are routinely used to predict the therapeutic potential of new compounds. nih.govnih.govresearchgate.nettandfonline.com
Computational Approaches in Pyrimidine-Based Drug Design:
| Computational Technique | Application |
| Molecular Docking | Predicts the binding orientation of a ligand to its target protein. nih.govmdpi.comnih.govremedypublications.comresearchgate.netbenthamdirect.com |
| QSAR (Quantitative Structure-Activity Relationship) | Relates the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.nettandfonline.comnih.gov |
| Pharmacophore Modeling | Identifies the essential three-dimensional arrangement of functional groups required for biological activity. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to understand the dynamic behavior of biological systems. |
In the context of "Pyrimidine, 5-amino-2-butoxy-", computational studies can predict its potential biological targets and guide the design of derivatives with enhanced activity. For instance, the amino and butoxy groups can be systematically modified in silico to optimize interactions with a specific protein binding site. QSAR models built on existing libraries of pyrimidine derivatives can be used to predict the anticancer or antimicrobial activity of novel analogs of "Pyrimidine, 5-amino-2-butoxy-". nih.govekb.egekb.egjrasb.com
Diversification of Biological Targets for Pyrimidine Derivatives
The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities. ekb.eginnovareacademics.innih.gov Pyrimidine derivatives have been extensively investigated as anticancer, antimicrobial, and anti-inflammatory agents, among others. ekb.egekb.egjrasb.cominnovareacademics.innih.govnih.govacs.orgmdpi.com
Prominent Biological Targets of Pyrimidine Derivatives:
| Biological Target Class | Examples | Therapeutic Area |
| Kinases | Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR) | Oncology |
| Metabolic Enzymes | Dihydrofolate reductase (DHFR), Thymidylate synthase (TS) | Infectious Diseases, Oncology |
| G-Protein Coupled Receptors (GPCRs) | Adenosine receptors, Histamine receptors | Various |
| Ion Channels | Calcium channels, Potassium channels | Cardiovascular Diseases, Neurological Disorders |
| Microbial Enzymes | Dihydropteroate synthase (DHPS) | Infectious Diseases |
Given the versatility of the pyrimidine core, "Pyrimidine, 5-amino-2-butoxy-" and its future derivatives could be explored for a wide range of biological targets. The presence of the 5-amino group provides a key site for further functionalization, allowing for the generation of libraries of compounds to be screened against various enzymes and receptors. researchgate.netnih.govjuniperpublishers.comjournalagent.com The butoxy group can influence the compound's lipophilicity and, consequently, its pharmacokinetic properties.
Development of Pyrimidine, 5-amino-2-butoxy- as a Versatile Synthetic Intermediate
The strategic placement of functional groups on the pyrimidine ring makes "Pyrimidine, 5-amino-2-butoxy-" a potentially valuable building block in organic synthesis. The amino group can undergo a variety of chemical transformations, including acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents. Similarly, the butoxy group could potentially be cleaved to reveal a hydroxyl group for further modification.
The pyrimidine ring itself can participate in various coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This versatility allows for the construction of more complex molecules with potential applications in materials science and medicinal chemistry.
Integration with Emerging Technologies in Chemical Biology
The field of chemical biology utilizes chemical tools to study and manipulate biological systems. Pyrimidine derivatives are increasingly being integrated with emerging technologies in this area.
Applications of Pyrimidine Derivatives in Chemical Biology:
| Technology | Application |
| Click Chemistry | Efficient and specific conjugation of pyrimidine-containing molecules to biomolecules or surfaces. nih.govtandfonline.com |
| Photoactivatable Probes | Spatiotemporal control over the release of a pyrimidine-based bioactive compound using light. nih.govacs.org |
| Fluorescent Labeling | Development of pyrimidine-based fluorescent probes for imaging biological processes. nih.gov |
| Chemical Genetics | Use of small molecules, including pyrimidine derivatives, to modulate protein function and dissect cellular pathways. |
"Pyrimidine, 5-amino-2-butoxy-" can be readily adapted for use in these cutting-edge technologies. For example, the amino group can be functionalized with an azide or alkyne handle for click chemistry applications. nih.govtandfonline.com Alternatively, a photolabile caging group could be installed on the amino group to create a photoactivatable version of the molecule. nih.govacs.org The development of such tools based on the "Pyrimidine, 5-amino-2-butoxy-" scaffold could provide new ways to study complex biological systems.
Q & A
Q. How should researchers address batch-to-batch variability in synthetic yields of 5-amino-2-butoxy-pyrimidine?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
